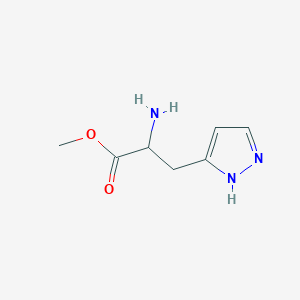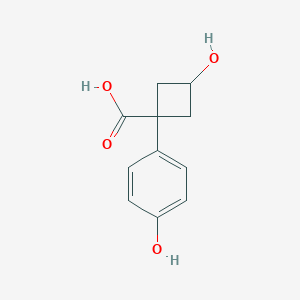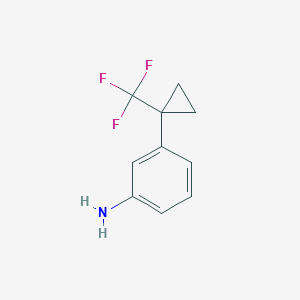
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate typically involves the reaction of phthalic anhydride with appropriate amines and chlorophenoxy compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound shares the 1,3-dioxoisoindoline moiety but differs in the substituent groups, leading to different chemical and biological properties.
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar to the methyl derivative, this compound has an ethyl group instead of a chlorophenoxy group, resulting in distinct reactivity and applications.
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-:
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenoxy)propanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H12ClNO5 |
|---|---|
Peso molecular |
345.7 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(3-chlorophenoxy)propanoate |
InChI |
InChI=1S/C17H12ClNO5/c1-10(23-12-6-4-5-11(18)9-12)17(22)24-19-15(20)13-7-2-3-8-14(13)16(19)21/h2-10H,1H3 |
Clave InChI |
HKXYTPZVBAPMRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)OC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)


![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)



![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)



